5-Fluoro-6-hydroxy-5,6-dihydrouridine is a fluorinated nucleoside analog derived from uridine. In this compound, the hydrogen atom at the 5th position of the uracil ring is replaced by a fluorine atom, while the 6th position is hydroxylated. This modification enhances its biochemical properties and potential applications in research and medicine. The compound is classified as a nucleoside analog, which are compounds that mimic natural nucleosides but differ in structure and function, making them useful in various biochemical studies and therapeutic applications.
The synthesis of 5-Fluoro-6-hydroxy-5,6-dihydrouridine typically involves several key steps:
A common synthetic route involves treating 5-fluorouracil with oxidizing agents to facilitate the incorporation of the fluorine atom, followed by subsequent reactions that introduce the hydroxyl group at the 6th position . Industrial production may utilize optimized conditions for yield and purity, often incorporating purification techniques like crystallization and chromatography to isolate the final product effectively.
The molecular formula of 5-Fluoro-6-hydroxy-5,6-dihydrouridine is , with a molecular weight of approximately g/mol. The IUPAC name is:
The structural representation highlights its unique features, including the fluorine substitution and hydroxyl group:
5-Fluoro-6-hydroxy-5,6-dihydrouridine can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents such as N-bromosuccinimide for halogenation and reducing agents for selective reduction processes. The products formed depend on reaction conditions; for instance, oxidative halogenation may yield derivatives like 5-bromo-5-fluoro-6-hydroxy-5,6-dihydrouracil.
The mechanism of action for 5-Fluoro-6-hydroxy-5,6-dihydrouridine involves its incorporation into RNA and DNA structures. By mimicking natural nucleotides, it interferes with nucleic acid synthesis and function. The compound primarily targets enzymes such as uridine phosphorylase and thymidylate synthase, inhibiting DNA replication and RNA synthesis processes .
The compound exhibits typical characteristics associated with nucleosides:
Relevant chemical properties include:
These properties make it suitable for various laboratory applications .
5-Fluoro-6-hydroxy-5,6-dihydrouridine has several significant applications in scientific research:
Microbial transglycosylation represents a highly specific pathway for synthesizing 5-fluoro-6-hydroxy-5,6-dihydrouridine (5-FDHU). This process leverages tRNA-guanine transglycosylases (TGTs), which catalyze base-exchange reactions in RNA molecules without disrupting the phosphodiester backbone. TGTs from Escherichia coli and Zymomonas mobilis exhibit a conserved (β/α)₈-barrel fold structure and utilize a ping-pong kinetic mechanism. These enzymes selectively replace uracil with fluorinated analogs in tRNA’s D-loop region, yielding 5-FDHU at conserved positions [2] [6]. The catalytic efficiency of this process hinges on active-site residues such as aspartate-143 (hydrogen bonding to substrates) and serine-90 (substrate orientation), with zinc coordination (cysteine-302/304/307 and histidine-333) maintaining structural integrity [2].
Kinetic Parameters of Key Enzymes in 5-FDHU Synthesis:
Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|---|
Dihydropyrimidine aminohydrolase | (R)-5-fluoro-5,6-dihydrouracil | 130 | 126 | 969,000 |
Dihydropyrimidine dehydrogenase | (R)-5-fluoro-5,6-dihydrouracil | 210 | 0.026 | 124 |
Data derived from kinetic analyses of bovine and rat liver enzymes [6].
The hydrolytic pathway dominates in vivo due to dihydropyrimidine aminohydrolase’s 250–500-fold higher activity than dihydropyrimidine dehydrogenase. This enzyme achieves a catalytic efficiency nearly double that for natural uracil substrates, making it ideal for biocatalytic production [6].
Radiation-induced dimerization enables controlled release of 5-FDHU through targeted backbone cleavage. When exposed to γ-radiation (10–50 kGy), 5-fluorouracil precursors undergo C5–C6 bond scission, generating transient 6-hydroxy-5,6-dihydrouridin-5-yl radicals. These radicals recombine into stable dimers, such as 5,5'-difluoro-6,6'-dihydroxy-5,6,5',6'-tetrahydrouridine, which dissociate under physiological conditions to release monomeric 5-FDHU [2] [4]. This mechanism exploits RNA’s susceptibility to radiation-induced transglycosylation, where radical formation at the glycosidic bond facilitates base exchange without ATP hydrolysis [2].
Radiation Parameters and Dimer Yields:
Radiation Dose (kGy) | Precursor | Dimer Yield (%) | Monomer Release Rate (h⁻¹) |
---|---|---|---|
10 | 5-fluorouracil | 35 | 0.15 |
30 | 5-fluorouracil | 68 | 0.09 |
50 | 5-fluorouracil | 82 | 0.04 |
Higher radiation doses increase dimerization efficiency but slow monomer release due to stronger covalent linkages. This balance allows tunable delivery in therapeutic contexts [2].
Synthetic routes to 5-FDHU diverge significantly in efficiency and sustainability. Chemical synthesis employs direct fluorination of uracil derivatives: 5-substituted uracils react with fluorine gas in acetic acid, followed by alcohol treatment to yield 5-fluoro-5,6-dihydropyrimidines. For example, thymine converts to 5-fluoro-5-methyl-6-alkoxy-5,6-dihydropyrimidines with 65–78% yields [1]. However, this method requires hazardous reagents (e.g., F₂ gas) and generates halogenated byproducts, increasing environmental burdens.
Biocatalytic synthesis outperforms chemical methods in selectivity and green metrics. Immobilized dihydropyrimidine aminohydrolase achieves near-quantitative conversion (98%) of (R)-5-fluoro-5,6-dihydrouracil to 5-FDHU under aqueous conditions (pH 7.5, 37°C). Microbial systems (Saccharomyces cerevisiae expressing E. coli TGT) further enhance sustainability by utilizing glucose-based media and reducing energy inputs [6].
Process Comparison for 5-FDHU Production:
Parameter | Chemical Fluorination | Biocatalytic Hydrolysis |
---|---|---|
Yield (%) | 65–78 | 92–98 |
Temperature (°C) | 80–100 | 25–37 |
Reaction Time (h) | 6–12 | 0.5–2 |
Byproducts | Halogenated waste | None |
E-Factor* | 32 | 3 |
*Environmental factor (kg waste/kg product) [1] [6].
Biocatalysis reduces purification costs due to inherent selectivity, though enzyme immobilization adds initial setup expenses. Life-cycle analysis confirms a 40% lower carbon footprint versus chemical synthesis [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7